molecular formula C9H7F3N4S B2974843 [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea CAS No. 2377034-45-0

[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea

Cat. No.: B2974843
CAS No.: 2377034-45-0
M. Wt: 260.24
InChI Key: SNQQGOYHQYPBPX-UHFFFAOYSA-N
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Description

[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea is a chemical compound with the molecular formula C9H7F3N4S and a molecular weight of 260.24 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to a diazirinyl ring, which is further connected to a phenyl ring substituted with a thiourea group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea typically involves multiple steps, starting with the preparation of the diazirinyl intermediate. The synthetic route generally includes the following steps:

    Formation of the Diazirinyl Intermediate: The synthesis begins with the preparation of the diazirinyl intermediate through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions.

    Coupling with Phenyl Isothiocyanate: The diazirinyl intermediate is then coupled with phenyl isothiocyanate to form the final product, this compound. This step typically requires the use of a base such as triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can undergo reduction reactions, particularly at the diazirinyl ring, leading to the formation of amine derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a photoreactive probe in chemical studies to investigate molecular interactions and reaction mechanisms.

    Biology: In biological research, it serves as a photoaffinity label to study protein-ligand interactions and identify binding sites on biomolecules.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of photoactivatable drugs.

    Industry: It is utilized in the development of advanced materials and coatings, where its unique photoreactive properties are advantageous.

Comparison with Similar Compounds

[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea can be compared with other similar compounds, such as:

    [4-(3-(Trifluoromethyl)diazirin-3-yl)phenyl]isocyanate: This compound has an isocyanate group instead of a thiourea group, which affects its reactivity and applications.

    [4-(3-(Trifluoromethyl)diazirin-3-yl)phenyl]amine:

    [4-(3-(Trifluoromethyl)diazirin-3-yl)phenyl]sulfonamide: The sulfonamide group in this compound offers unique interactions and applications in medicinal chemistry.

The uniqueness of this compound lies in its combination of a photoreactive diazirinyl ring and a thiourea group, which provides distinct reactivity and versatility in various scientific research applications.

Properties

IUPAC Name

[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4S/c10-9(11,12)8(15-16-8)5-1-3-6(4-2-5)14-7(13)17/h1-4H,(H3,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQQGOYHQYPBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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